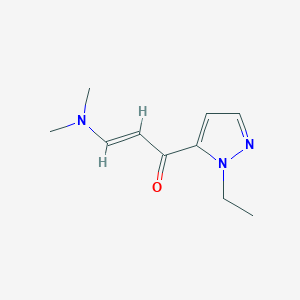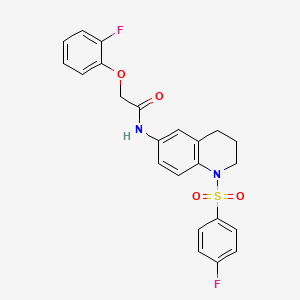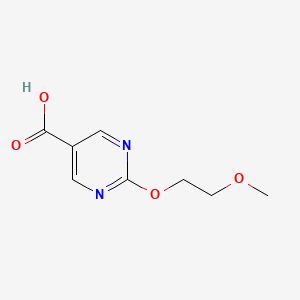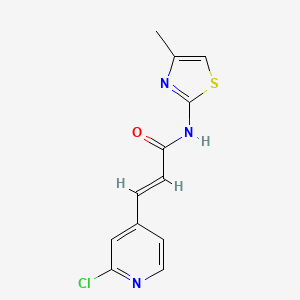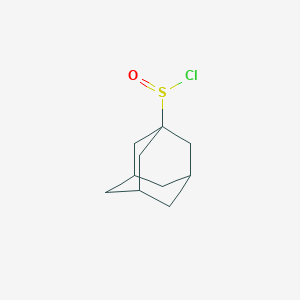
1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 6-position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1H-indole-6-carbaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
化学反应分析
Types of Reactions: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(2-Fluorobenzyl)-1H-indole-6-carboxylic acid.
Reduction: 1-(2-Fluorobenzyl)-1H-indole-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Biology: It is employed in the design of fluorescent probes for imaging and diagnostic purposes.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, while the indole core can facilitate interactions with hydrophobic pockets in proteins.
相似化合物的比较
1-(2-Fluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-(2-Fluorobenzyl)-1H-indole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
1-(2-Fluorobenzyl)-1H-indole-7-carbaldehyde: Similar structure but with the aldehyde group at the 7-position.
Uniqueness: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 6-position, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-6-5-12(11-19)9-16(13)18/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRSHOBAAXBMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol](/img/structure/B2388384.png)
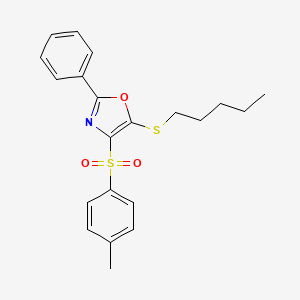

![(Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid](/img/structure/B2388388.png)
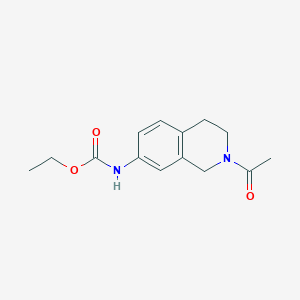
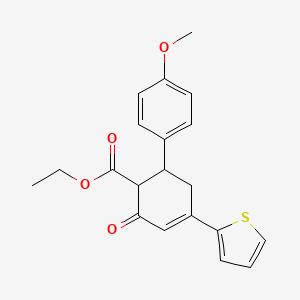
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/new.no-structure.jpg)
